- Photochemical synthesis of naphthacene and its derivatives for irreversible photo-responsive fluorescent moleculesTetrahedron Letters, 2013, 54(14), 1790-1793,
Cas no 92-24-0 (Naphthacene (>80%))

Naphthacene (>80%) structure
Product name:Naphthacene (>80%)
Naphthacene (>80%) Chemical and Physical Properties
Names and Identifiers
-
- Naphthacene
- Naphthacene (purified by sublimation)
- 2,3-Benzanthracene
- Benz[b]anthracene
- Naphthacene Solution
- Tetracene
- 2,3-Benzanthracene (purified by sublimation)
- Tetracene (purified by sublimation)
- Rubene
- Benz(b)anthracene
- 2,3-Benzanthrene
- Chrysogen
- Tetracene (hydrocarbon)
- QYJ5Z6712R
- IFLREYGFSNHWGE-UHFFFAOYSA-N
- naphthacene, benz[b]anthracene;tetracene, naphthacene, benz[b]anthracene
- Tetracen
- Methacene
- Benzo[b]anthracene
- Benz[b]anthracene, 98%
- MLS000028646
- Benz[b]anthracene,
- Naphthacene (>80%)
-
- MDL: MFCD00003702
- Inchi: 1S/C18H12/c1-2-6-14-10-18-12-16-8-4-3-7-15(16)11-17(18)9-13(14)5-1/h1-12H
- InChI Key: IFLREYGFSNHWGE-UHFFFAOYSA-N
- SMILES: C1C=C2C(C=C3C(=C2)C=C2C(C=CC=C2)=C3)=CC=1
Computed Properties
- Exact Mass: 228.09400
- Monoisotopic Mass: 228.094
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 18
- Rotatable Bond Count: 0
- Complexity: 236
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.9
- Surface Charge: 0
- Topological Polar Surface Area: 0
- Tautomer Count: nothing
Experimental Properties
- Color/Form: Orange red foliar crystals with slight green fluorescence under sunlight
- Density: 1.35
- Melting Point: >300 °C (lit.)
- Boiling Point: 305.1°C (rough estimate)
- Flash Point: 209.1ºC
- Refractive Index: 1.5500 (estimate)
- Stability/Shelf Life: Stable. Incompatible with strong oxidizing agents.
- PSA: 0.00000
- LogP: 5.14620
- Solubility: Insoluble in most solvents, soluble in xylene \ concentrated sulfuric acid, insoluble in benzene
- Merck: 6369
- Sensitiveness: Sensitive to air; Sensitive to light
Naphthacene (>80%) Security Information
-
Symbol:
- Prompt:warning
- Hazard Statement: H351
- Warning Statement: P201-P202-P280-P308+P313-P405-P501
- Hazardous Material transportation number:UN 3077 9/PG 3
- WGK Germany:3
- Hazard Category Code: R50/53
- Safety Instruction: S45; S36/37
- RTECS:QI7605000
-
Hazardous Material Identification:
- Risk Phrases:R50/53
Naphthacene (>80%) Customs Data
- HS CODE:2902909090
- Customs Data:
China Customs Code:
2902909090Overview:
2902909090. Other aromatic hydrocarbons. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:2.0%. general tariff:30.0%
Declaration elements:
Product Name, component content
Summary:
2902909090 other aromatic hydrocarbons.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:2.0%.General tariff:30.0%
Naphthacene (>80%) Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | N0001-100mg |
Naphthacene (>80%) |
92-24-0 | 97.0%(LC) | 100mg |
¥490.0 | 2022-06-10 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1230569-1g |
Naphthacene |
92-24-0 | 99% | 1g |
¥1384.00 | 2024-04-25 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | N0001-1G |
Naphthacene |
92-24-0 | >97.0%(HPLC) | 1g |
¥2030.00 | 2023-09-07 | |
Apollo Scientific | OR50973-250mg |
Tetracene |
92-24-0 | 250mg |
£40.00 | 2025-02-20 | ||
abcr | AB139151-1 g |
Naphthacene, 97%; . |
92-24-0 | 97% | 1 g |
€213.90 | 2023-07-20 | |
TRC | N377650-100mg |
Naphthacene (>80%) |
92-24-0 | 100mg |
$ 88.00 | 2023-09-06 | ||
abcr | AB139151-5 g |
Naphthacene, 97%; . |
92-24-0 | 97% | 5 g |
€718.30 | 2023-07-20 | |
Apollo Scientific | OR50973-1g |
Tetracene |
92-24-0 | 1g |
£90.00 | 2025-02-20 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N862672-200mg |
Naphthacene |
92-24-0 | ≥97% | 200mg |
¥629.00 | 2022-09-01 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | N0001-1g |
Naphthacene (>80%) |
92-24-0 | 97.0%(LC) | 1g |
¥2250.0 | 2022-06-10 |
Naphthacene (>80%) Production Method
Production Method 1
Reaction Conditions
1.1 Reagents: Poly(methyl methacrylate) Solvents: Toluene ; overnight, rt
1.2 Solvents: Dichloromethane
1.3 1 h, rt
1.2 Solvents: Dichloromethane
1.3 1 h, rt
Reference
Production Method 2
Reaction Conditions
1.1 Reagents: Hydrochloric acid , Stannous chloride
Reference
- Synthesis of Geometrically Well-Defined Covalent Acene Dimers for Mechanistic Exploration of Singlet FissionJournal of Organic Chemistry, 2017, 82(9), 4866-4874,
Production Method 3
Reaction Conditions
1.1 Reagents: Sodium sulfite Catalysts: 1-Butanaminium, N,N,N-tributyl-, (TB-5-11)-dioxo[2,6-pyridinedicarboxylato(2-)-κ… Solvents: Benzene ; 96 h, 180 °C; 180 °C → rt
1.2 Reagents: Oxygen ; 72 h, 1 atm, 80 °C
1.2 Reagents: Oxygen ; 72 h, 1 atm, 80 °C
Reference
- Benzannulation via Ruthenium-Catalyzed Diol-Diene [4+2] Cycloaddition: One- and Two-Directional Syntheses of Fluoranthenes and AcenesJournal of the American Chemical Society, 2014, 136(16), 5920-5922,
Production Method 4
Reaction Conditions
1.1 Reagents: Gallium chloride
Reference
- Oxidation of arenes by molten gallium(III) chlorideTetrahedron Letters, 1985, 26(23), 2727-30,
Production Method 5
Reaction Conditions
1.1 Reagents: Trifluoroacetic acid Solvents: Chloroform
Reference
- Twin benzannulation of naphthalene via 1,3-, 1,6-, and 2,6-naphthodiyne synthetic equivalents. New syntheses of triphenylene, benz[a]anthracene, and naphthaceneJournal of Organic Chemistry, 1985, 50(16), 2934-9,
Production Method 6
Production Method 7
Production Method 8
Reaction Conditions
Reference
- Formation of C60 and polycyclic aromatic hydrocarbons upon electric discharges in liquid tolueneTetrahedron, 1993, 49(1), 285-90,
Production Method 9
Reaction Conditions
Reference
- Electrochemical reactions of carbonyl compounds in the presence of ethanethiolNippon Kagaku Kaishi, 1990, (4), 391-5,
Production Method 10
Reaction Conditions
1.1 Reagents: Sodium methoxide Solvents: Methanol , Tetrahydrofuran
1.2 Solvents: Benzene
1.2 Solvents: Benzene
Reference
- A reiterative approach to 2,3-disubstituted naphthalenes and anthracenesOrganic Letters, 2000, 2(1), 85-87,
Production Method 11
Reaction Conditions
1.1 Reagents: Titanium tetrachloride Solvents: 1,2-Dichloroethane ; 1 min, 0 °C; 3 h, 0 °C → 40 °C
Reference
- Straightforward Synthesis of 2- and 2,8-Substituted TetracenesChemistry - A European Journal, 2017, 23(32), 7819-7824,
Production Method 12
Production Method 13
Production Method 14
Reaction Conditions
1.1 Reagents: Hydrochloric acid , Stannous chloride Solvents: Tetrahydrofuran ; rt; 1 h, rt
Reference
- Electron Acceptors Based on Cyclopentannulated TetracenesSynlett, 2018, 29(19), 2572-2576,
Production Method 15
Reaction Conditions
1.1 Reagents: Aluminum Catalysts: Mercuric chloride Solvents: Carbon tetrachloride , Cyclohexanol ; rt → 80 °C; 3 h, 100 °C
1.2 48 h, 150 °C
1.2 48 h, 150 °C
Reference
- Synthesis and Characterization of 5,5'-BitetraceneChemistry Letters, 2021, 50(4), 800-803,
Production Method 16
Reaction Conditions
1.1 112 - 115 °C
Reference
- Carbonyl-bridged acenes and hydroxymethylene-bridged acenes, preparation thereof, and manufacture of nonbridged acenes therefrom, Japan, , ,
Production Method 17
Production Method 18
Production Method 19
Reaction Conditions
1.1 Catalysts: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone
Reference
- Diels-Alder approach to naphthocyclobutenes and anthrocyclobutenesJournal of Organic Chemistry, 1978, 43(12), 2473-7,
Production Method 20
Reaction Conditions
Reference
- A convenient generation of 2,3-naphthalyne. Linear annulation of naphthalene and a new naphthacene synthesisJournal of Organic Chemistry, 1983, 48(14), 2364-6,
Naphthacene (>80%) Raw materials
- 1,4-Dihydro-1,4-epoxynaphthalene
- 2-Butenedial, 2,3-bis(phenylmethyl)-, (2E)-
- 5,12-Naphthacenediol
- 5,6,11,12-Tetrahydronaphthacene
- Benzocyclobutene
- 5,12-Naphthacenediol, 5,12-dihydro-
- 4a,6a,10a,12a(5H,11H)-Naphthacenetetrol, 1,4,6,7,10,12-hexahydro-, (4aR,6aR,10aS,12aS)-rel-
- 5,12-Ethanonaphthacene-13,14-dione, 5,12-dihydro-
- Naphthacene,5,12-dihydro-
- Anthracene, 2,3-bis[2-(trimethylsilyl)ethynyl]-
- 1,4:7,10-Diepoxynaphthacene, 1,2,3,4,7,8,9,10-octahydro- (9CI)
Naphthacene (>80%) Preparation Products
Naphthacene (>80%) Related Literature
-
Heyuan Liu,Valerie M. Nichols,Li Shen,Setarah Jahansouz,Yuhan Chen,Kerry M. Hanson,Christopher J. Bardeen,Xiyou Li Phys. Chem. Chem. Phys. 2015 17 6523
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Dylan H. Arias,Joseph L. Ryerson,Jasper D. Cook,Niels H. Damrauer,Justin C. Johnson Chem. Sci. 2016 7 1185
-
Carsten Baehtz,Hartmut Fuess Phys. Chem. Chem. Phys. 2002 4 4543
-
Qinglin Wang,Dandan Sang,Shitai Guo,Xiaoli Wang,Wenjun Wang,Bingyuan Zhang,Haiquan Hu,Quli Fan,Cailong Liu CrystEngComm 2019 21 4507
-
James N. Bull,Christopher W. West,Jan R. R. Verlet Phys. Chem. Chem. Phys. 2015 17 32464
Recommended suppliers
Amadis Chemical Company Limited
(CAS:92-24-0)Naphthacene (>80%)

Purity:99%/99%
Quantity:1g/5g
Price ($):176.0/606.0